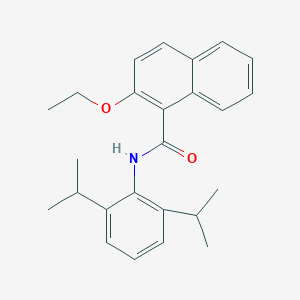
N-(2,6-diisopropylphenyl)-2-ethoxy-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diisopropylphenyl)-2-ethoxy-1-naphthamide, commonly known as DIPNA, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of naphthamides and has been used in various studies due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of DIPNA is not fully understood, but it is believed to act by inhibiting specific enzymes involved in various biochemical pathways. For example, DIPNA has been shown to inhibit the activity of HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol. Furthermore, DIPNA has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DIPNA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Furthermore, DIPNA has been shown to reduce the levels of cholesterol and triglycerides in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DIPNA has several advantages for lab experiments. It is relatively easy to synthesize and is available in high purity. Furthermore, it has been shown to have low toxicity and is stable under various conditions. However, DIPNA also has some limitations. It is not water-soluble and can be difficult to dissolve in some solvents. Furthermore, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of DIPNA. One potential direction is to further investigate its potential as an anti-cancer agent. Additionally, more research is needed to understand its mechanism of action and to identify specific enzymes that it can inhibit. Furthermore, DIPNA has potential applications in the field of chromatography and as a fluorescent probe for the detection of metal ions. Therefore, future research can focus on optimizing its use in these applications.
Conclusion:
In conclusion, DIPNA is a chemical compound that has gained significant attention in scientific research. Its unique properties and potential applications have made it a subject of interest in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DIPNA have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanism of action.
Méthodes De Synthèse
The synthesis of DIPNA involves the reaction of 2-ethoxy-1-naphthaldehyde with 2,6-diisopropylaniline in the presence of a base. The reaction proceeds via the formation of an imine intermediate, which is then reduced to form DIPNA. This synthesis method has been optimized to produce high yields of DIPNA with high purity.
Applications De Recherche Scientifique
DIPNA has been used in various scientific research studies due to its potential applications in different fields. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. DIPNA has also been used as a fluorescent probe for the detection of metal ions and as a chiral selector in chromatography. Furthermore, DIPNA has been studied as a potential inhibitor of enzymes involved in the biosynthesis of cholesterol and as a potential anti-inflammatory agent.
Propriétés
Nom du produit |
N-(2,6-diisopropylphenyl)-2-ethoxy-1-naphthamide |
|---|---|
Formule moléculaire |
C25H29NO2 |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
N-[2,6-di(propan-2-yl)phenyl]-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C25H29NO2/c1-6-28-22-15-14-18-10-7-8-11-21(18)23(22)25(27)26-24-19(16(2)3)12-9-13-20(24)17(4)5/h7-17H,6H2,1-5H3,(H,26,27) |
Clé InChI |
FPNGOVSOALRSIA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C=CC=C3C(C)C)C(C)C |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C=CC=C3C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



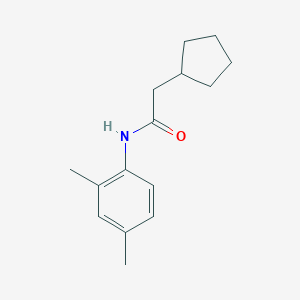

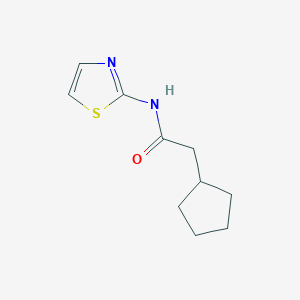
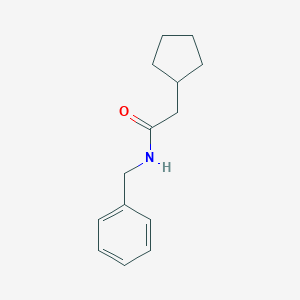
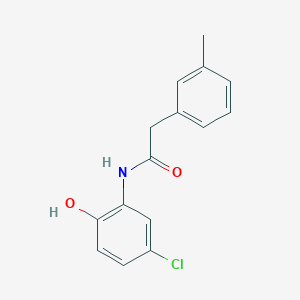
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)

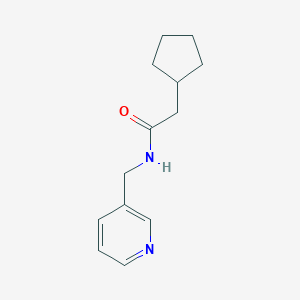
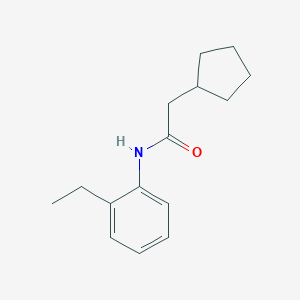
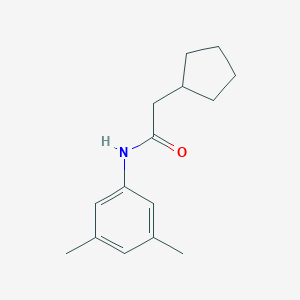

![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)
![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)